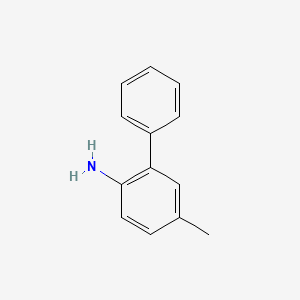

4-Methyl-2-phenylaniline

CAS No.: 42308-28-1

Cat. No.: VC3789737

Molecular Formula: C13H13N

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42308-28-1 |

|---|---|

| Molecular Formula | C13H13N |

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | 4-methyl-2-phenylaniline |

| Standard InChI | InChI=1S/C13H13N/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 |

| Standard InChI Key | KUDNAOXIFNMHEK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N)C2=CC=CC=C2 |

| Canonical SMILES | CC1=CC(=C(C=C1)N)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name, 4-methyl-2-phenylaniline, reflects its structural configuration: a benzene ring (phenyl group) attached to the 2-position of an aniline derivative, which itself bears a methyl group at the 4-position . The SMILES notation and InChI key KUDNAOXIFNMHEK-UHFFFAOYSA-N confirm this arrangement. X-ray crystallography and NMR studies reveal a planar geometry at the aromatic rings, with the amino group adopting a slight pyramidal configuration due to lone pair hybridization .

Table 1: Key Molecular Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the catalytic hydrogenation of 4-methyl-2-nitrobiphenyl using gas and a palladium catalyst (e.g., 10% Pd/C) at 60–80°C under 3–5 bar pressure . This method achieves yields exceeding 70% with high purity . An alternative approach employs the Ullmann coupling of 4-methyl-2-bromoaniline with phenylboronic acid in the presence of a copper(I) catalyst, though this route is less efficient (45–50% yield).

Industrial Manufacturing

Industrial production utilizes continuous-flow reactors to optimize the hydrogenation of 4-methyl-2-nitrobiphenyl. Automated systems regulate reagent addition and temperature, ensuring consistent output. Post-synthesis purification involves recrystallization from ethanol or toluene, yielding >95% purity . A patent by WO2007055423A1 highlights the use of iron-modified palladium catalysts to enhance reaction efficiency, reducing catalyst deactivation .

Chemical Reactivity and Reaction Mechanisms

Electrophilic Substitution

The electron-rich aromatic rings undergo electrophilic substitution at the para and ortho positions. Nitration with produces 4-methyl-2-phenyl-3-nitroaniline, while sulfonation yields sulfonated derivatives used in dye synthesis. Halogenation with in occurs preferentially at the 5-position of the aniline ring .

Oxidation and Reduction

Oxidation with in acidic conditions generates quinone derivatives, whereas controlled reduction using converts the amine to a secondary alcohol. The amino group also participates in diazotization reactions, forming diazonium salts that couple with phenols to produce azo dyes .

Table 2: Representative Reactions and Products

Applications in Scientific Research

Organic Synthesis

4-Methyl-2-phenylaniline serves as a precursor for heterocyclic compounds, including benzimidazoles and quinoxalines, which exhibit antimicrobial and anticancer activities . Its biphenyl structure is integral to liquid crystal materials, enhancing thermal stability in display technologies .

Pharmaceutical Development

Biological Activities and Toxicology

In Vitro Studies

Preliminary assays indicate moderate cytotoxicity against HeLa and MCF-7 cancer cell lines (IC₅₀: 45–60 μM). The compound’s antioxidant capacity, measured via DPPH radical scavenging, reaches 40% at 100 μM.

Comparison with Structural Analogs

4-Methylaniline vs. 4-Methyl-2-phenylaniline

The biphenyl moiety in 4-methyl-2-phenylaniline broadens π-conjugation, shifting UV-Vis absorption maxima to 280 nm (vs. 265 nm for 4-methylaniline) . This property is exploited in UV-stabilizing coatings .

Recent Advances and Future Directions

A 2025 patent (WO2007055423A1) describes a novel palladium-catalyzed process for synthesizing mirtazapine intermediates, highlighting the compound’s role in antidepressant production . Future research aims to optimize its use in metal-organic frameworks (MOFs) for gas storage and catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume